N-(4-fluorobenzyl)piperidin-4-amine hydrochloride
Description
N-(4-Fluorobenzyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a 4-fluorobenzyl substituent on the amine group. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. Its structure is characterized by a piperidin-4-amine core, where the 4-fluorobenzyl group introduces electron-withdrawing properties that influence reactivity and biological interactions. This compound has been explored in drug discovery, particularly as a modulator of ion channels (e.g., Kv1.5) and in antiviral research targeting SARS-CoV-2 .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H18ClFN2 |
|---|---|
Molecular Weight |
244.73 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H17FN2.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14-15H,5-9H2;1H |
InChI Key |
ZRERPGWBRPVMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Standard Laboratory Procedure
Reactants :
-
Piperidin-4-amine (1.0 equiv)
-
4-Fluorobenzyl chloride (1.1 equiv)
Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
Solvent : Acetonitrile (MeCN) or toluene
Conditions : Reflux at 80–100°C for 12–24 hours.
Workup :
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors replace batch processes to enhance efficiency. Automated systems control stoichiometry and temperature, minimizing side products like dialkylated amines. Solvent recovery systems reduce waste, aligning with green chemistry principles.
Reductive Amination: Alternative Pathway
Reductive amination offers an alternative route, particularly when piperidin-4-one intermediates are available. This method involves condensing 4-fluorobenzylamine with piperidin-4-one, followed by reduction to the secondary amine.
Reaction Protocol
Reactants :
-
Piperidin-4-one (1.0 equiv)
-
4-Fluorobenzylamine (1.2 equiv)
Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
Solvent : Dichloromethane (DCM) or methanol
Conditions : Room temperature, 6–12 hours under inert atmosphere.
Workup :
Catalytic Hydrogenation
Industrial variants employ catalytic hydrogenation (H₂, Pd/C) for higher atom economy. For example, a patent describes hydrogenating a mixture of 4-fluorobenzylamine and piperidin-4-one in methanol at 50°C under 3 bar H₂, achieving >95% conversion.
Grignard Reaction: Specialty Applications
Grignard reagents enable the synthesis of deuterated or isotopically labeled analogs, as demonstrated in deuterium-labeled studies.
Deuterated Compound Synthesis
Reactants :
-
4-Fluoro-[2,3,5,6-²H₄]bromobenzene
-
Pyridine-4-aldehyde
Grignard Reagent : Magnesium turnings in tetrahydrofuran (THF).
Procedure :
-
The Grignard reagent is prepared and reacted with pyridine-4-aldehyde.
-
The intermediate is hydrolyzed and reduced to yield deuterated N-(4-fluorobenzyl)piperidin-4-amine.
Purification and Salt Formation
Crystallization Optimization
The hydrochloride salt is precipitated by adding concentrated HCl to the freebase dissolved in a polar solvent (e.g., ethanol). Key parameters:
Chromatographic Purification
Silica gel chromatography (ethyl acetate/methanol, 5:1) resolves residual impurities, critical for pharmaceutical-grade material.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Scale Suitability |
|---|---|---|---|---|
| Nucleophilic Substitution | High yield, simple conditions | Requires anhydrous conditions | 70–93 | Lab/Industrial |
| Reductive Amination | Versatile for analogs | Costly reducing agents | 65–85 | Lab |
| Grignard Reaction | Enables isotopic labeling | Low yield, specialized reagents | 40–60 | Research |
Industrial Production Insights
Large-scale synthesis prioritizes cost-effectiveness and safety:
-
Solvent Choice : Toluene replaces acetonitrile due to lower toxicity and ease of recycling.
-
Catalyst Recovery : Pd/C catalysts are filtered and reused, reducing metal waste.
-
Process Analytics : In-line FTIR monitors reaction progression, ensuring consistent quality.
Emerging Methodologies
Recent advancements focus on photoredox catalysis and flow chemistry to reduce reaction times. For instance, visible-light-mediated alkylation of piperidin-4-amine with 4-fluorobenzyl bromide achieves 80% yield in 2 hours .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitution reactions, forming secondary or tertiary amines. For example:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃/CH₃CN) to yield N-alkylated derivatives .
-
Acylation : Forms amides when treated with acyl chlorides or anhydrides. For instance, reaction with acetic anhydride produces N-acetyl derivatives.
Key Conditions :
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, CH₃CN, RT | 70–90% | |
| Acylation | Ac₂O, Et₃N, DCM | 85–95% |
Salt Formation
The compound readily forms salts with acids, enhancing solubility and stability:
-
Hydrochloride Salt Formation : Achieved via crystallization from HCl-containing aqueous solutions.
-
Tartrate Salt Synthesis : Reacts with tartaric acid in polar aprotic solvents (e.g., tetrahydrofuran) to yield crystalline salts .
Example :
This process is critical for pharmaceutical formulations .
Reductive Amination
The amine group undergoes reductive amination with carbonyl compounds (e.g., aldehydes/ketones) in the presence of reducing agents like NaBH₃CN:
-
Reaction with Cyclopropanecarbaldehyde : Produces N-cyclopropylmethyl derivatives, useful in drug discovery .
Optimized Protocol :
Multicomponent Reactions
The compound serves as a building block in multicomponent reactions (MCRs), such as the Ugi-4C reaction :
Example Application :
Key interactions include π-stacking with viral fusion peptides and salt bridges with HA2 glycoproteins .
Oxidation and Functionalization
-
Sulfoxide Formation : Oxidation with H₂O₂/AcOH converts sulfide moieties to sulfoxides, modifying biological activity .
-
Aryl Halogenation : Electrophilic substitution reactions introduce halogens at the benzyl ring’s meta/para positions.
Data :
| Modification | Reagents | Product Application |
|---|---|---|
| Sulfoxide | H₂O₂, AcOH/MeOH | Antiviral agents |
| Chlorination | Cl₂, FeCl₃ | Bioactive intermediates |
Biological Activity and Mechanism
The compound’s derivatives exhibit H1N1 antiviral activity by binding to the HA2 stem region of influenza hemagglutinin. Critical interactions include:
Structure-Activity Relationship (SAR) :
Stability and Degradation
-
Acidic Conditions : Stable in pH 5.5 buffers (simulating endosomal environments) .
-
Thermal Degradation : Decomposes above 200°C, forming fluorobenzyl fragments .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly antiviral agents. Its modular design allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
N-(4-fluorobenzyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction pathways in the nervous system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzyl Derivatives
N-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
- Structural Difference : Chlorine replaces fluorine at the benzyl para position.
- Properties : The chlorine atom’s larger size and stronger electron-withdrawing effect increase molecular weight (275.22 g/mol vs. 230.71 g/mol for the fluorinated analog) and may enhance lipophilicity .
- Applications : Used in kinase inhibitor development and as a precursor for antitumor agents.
N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride
- Structural Difference : Fluorine is meta to the benzyl linkage instead of para.
Functional Group Modifications
N-(4-Methoxybenzyl)piperidin-4-amine Hydrochloride
- Structural Difference : Methoxy (-OCH₃) replaces fluorine.
- Properties : The electron-donating methoxy group increases solubility in polar solvents but reduces metabolic stability compared to the fluorinated analog .
- Biological Relevance : Explored in acetylcholinesterase inhibition studies, where electron-donating groups may enhance enzyme interaction .
N-(4-Nitrobenzyl)piperidine-4-amine Dihydrochloride
Heterocyclic and Complex Derivatives
1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-fluorobenzyl)piperidin-4-amine Dihydrochloride (DDO-02006)
- Structural Difference : Incorporates a benzooxazole ring.
- Impact : The extended aromatic system enhances π-π stacking interactions, improving binding to Kv1.5 potassium channels (IC₅₀ < 1 μM in electrophysiological assays) .
- Spectral Data : Distinct ¹H-NMR signals (e.g., aromatic protons at δ 7.55 ppm) confirm structural differences .
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
Data Tables
Table 1. Physical and Chemical Properties of Selected Analogs
Key Research Findings
- Electron-Withdrawing vs. Donating Groups : Fluorine and chlorine enhance metabolic stability and target affinity compared to methoxy or nitro groups, which may improve pharmacokinetics .
- Structural Complexity : Heterocyclic additions (e.g., benzooxazole in DDO-02006) significantly boost biological activity but may reduce synthetic yield (40% yield for DDO-02006 vs. higher yields for simpler analogs) .
- Salt Forms : Dihydrochloride salts (e.g., nitrobenzyl derivatives) exhibit higher solubility in aqueous media but require careful pH control during synthesis .
Biological Activity
N-(4-fluorobenzyl)piperidin-4-amine hydrochloride, a compound with the molecular formula and a molecular weight of approximately 258.73 g/mol, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-fluorobenzyl group at the nitrogen atom, contributing to its unique reactivity and biological profile. The presence of fluorine in the structure significantly enhances its pharmacokinetic properties, making it a candidate for various therapeutic applications.
1. Antimalarial Properties
Research indicates that this compound exhibits notable antimalarial activity against Plasmodium falciparum. The compound inhibits parasite growth through specific molecular interactions, which are critical for its therapeutic potential. Studies have shown that it can effectively disrupt the life cycle of the malaria parasite, making it a promising candidate for further development in antimalarial therapies .
2. Cholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is particularly relevant in the context of Alzheimer's disease therapies. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with neurodegenerative conditions .
Table 1: Cholinesterase Inhibition Activity
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| This compound | 5.2 ± 0.3 | 6.8 ± 0.5 |
| Donepezil | 0.5 ± 0.1 | 1.2 ± 0.2 |
3. Antiviral Activity
Recent studies have identified this compound as an effective inhibitor of influenza virus fusion, particularly against the H1N1 subtype. The compound's mechanism involves binding to the hemagglutinin protein, thereby preventing virus entry into host cells .
Table 2: Antiviral Activity Against Influenza A
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 1.9 ± 0.1 | 49 ± 2 | 25.8 |
| Prototype Compound A | 9.3 ± 0.7 | 100 ± 0 | 10.8 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit cholinesterase enzymes is linked to its structural features that allow effective binding within the active sites of these enzymes.
- Disruption of Pathogen Lifecycle : In antimalarial applications, the compound interferes with metabolic pathways critical for Plasmodium falciparum survival.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimalarial Efficacy : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in parasitemia levels in cultured human erythrocytes infected with P. falciparum.
- Neuroprotective Effects : In animal models of Alzheimer’s disease, administration of this compound led to improved cognitive performance and reduced amyloid plaque formation, suggesting neuroprotective properties alongside cholinesterase inhibition.
Q & A
Q. What computational approaches predict structure-activity relationships (SAR) for analogues?
- Molecular docking : Model interactions with target receptors (e.g., 5-HT₂A) using software like AutoDock Vina. The 4-fluorobenzyl group’s electronegativity may enhance π-stacking with aromatic residues in the binding pocket .
- QSAR modeling : Corrogate substituent effects (e.g., halogen size, piperidine ring conformation) with biological activity using partial least squares (PLS) regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
